

4-Amino-3-methylbutanoic Acid Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Amino-3-methylbutanoic acid

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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **4-Amino-3-methylbutanoic acid** hydrochloride, a compound of interest in neuroscience and pharmacology.

This guide details the physicochemical properties, biological activity, and analytical methodologies associated with **4-Amino-3-methylbutanoic acid** hydrochloride. Quantitative data is presented in structured tables for clarity, and key experimental protocols are outlined. Visual diagrams are provided to illustrate its primary signaling pathway and a general experimental workflow.

Physicochemical Properties

4-Amino-3-methylbutanoic acid hydrochloride, a derivative of gamma-aminobutyric acid (GABA), is a chiral molecule. The hydrochloride salt is supplied to improve stability and solubility.^[1] While specific experimental data for the hydrochloride salt is limited, the following tables summarize available information for the salt, its free base, and a structurally related compound to provide a comprehensive profile.

Table 1: General Physicochemical Properties

Property	Value	Source
Chemical Name	4-Amino-3-methylbutanoic acid hydrochloride	N/A
Synonyms	(3S)-4-amino-3-methylbutanoic acid hydrochloride (for the S-enantiomer)	[1]
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[1]
Molecular Weight	153.61 g/mol	[1]
CAS Number	179806-55-4 ((3S)-enantiomer); 62306-84-7 (racemic)	[1]

Table 2: Physicochemical Data for **4-Amino-3-methylbutanoic Acid** (Free Base)

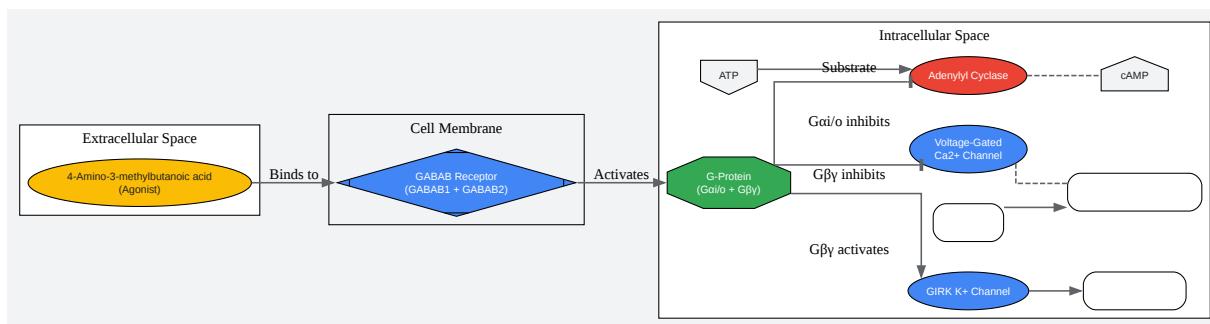
Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO ₂	PubChem
Molecular Weight	117.15 g/mol	[2]
IUPAC Name	4-amino-3-methylbutanoic acid	[2]

Biological Activity and Signaling Pathway

As a structural analog of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, **4-Amino-3-methylbutanoic acid** hydrochloride is of significant interest for its potential interactions with GABAergic systems.[\[1\]](#) Its biological activity is primarily associated with the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[\[3\]](#)[\[4\]](#)

Activation of the GABAB receptor by an agonist initiates a signaling cascade that modulates neuronal excitability.[\[3\]](#)[\[4\]](#) This process involves the dissociation of the associated G-protein into its G α and G $\beta\gamma$ subunits. These subunits then interact with downstream effectors, including

adenylyl cyclase and various ion channels, to produce an overall inhibitory effect on neurotransmission.[3]



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GABAB Receptor Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the characterization of **4-Amino-3-methylbutanoic acid** hydrochloride are not readily available in the public domain. However, based on standard methodologies for amino acid analysis, the following sections outline general procedures for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. A ^1H NMR spectrum would confirm the presence of the methyl, methylene, and methine protons in the structure of **4-Amino-3-methylbutanoic acid** hydrochloride.

General Protocol for ^1H NMR:

- Sample Preparation: Dissolve a few milligrams of **4-Amino-3-methylbutanoic acid hydrochloride** in a suitable deuterated solvent, such as deuterium oxide (D_2O), in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. The spectral width should be set to encompass the expected chemical shift range for aliphatic and amine protons.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the peaks to determine the relative ratios of the different types of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule. For reference, the ^1H NMR data for the structurally similar 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride in D_2O shows signals at approximately δ 1.35 (s, 3H, CH_3) and 3.20 (d, 2H, CH_2NH_3^+).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of amino acids like **4-Amino-3-methylbutanoic acid**, which lack a strong chromophore, pre-column derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.

General Protocol for HPLC with Pre-column Derivatization:

- Derivatization: React the amino acid sample with a derivatizing agent such as o-phthalaldehyde (OPA) or 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) to form a highly fluorescent or UV-active derivative.
- Mobile Phase Preparation: Prepare the mobile phases, typically a buffer and an organic solvent like acetonitrile, and degas them.

- Chromatographic System: Use a reversed-phase column (e.g., C18). Set the column temperature and flow rate.
- Injection and Separation: Inject the derivatized sample into the HPLC system. The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased.
- Detection: Monitor the column effluent using a fluorescence or UV-Vis detector at the appropriate wavelength for the chosen derivative.
- Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of **4-Amino-3-methylbutanoic acid** in the sample.

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the analysis of underderivatized amino acids.

Mass Spectrometry (MS)

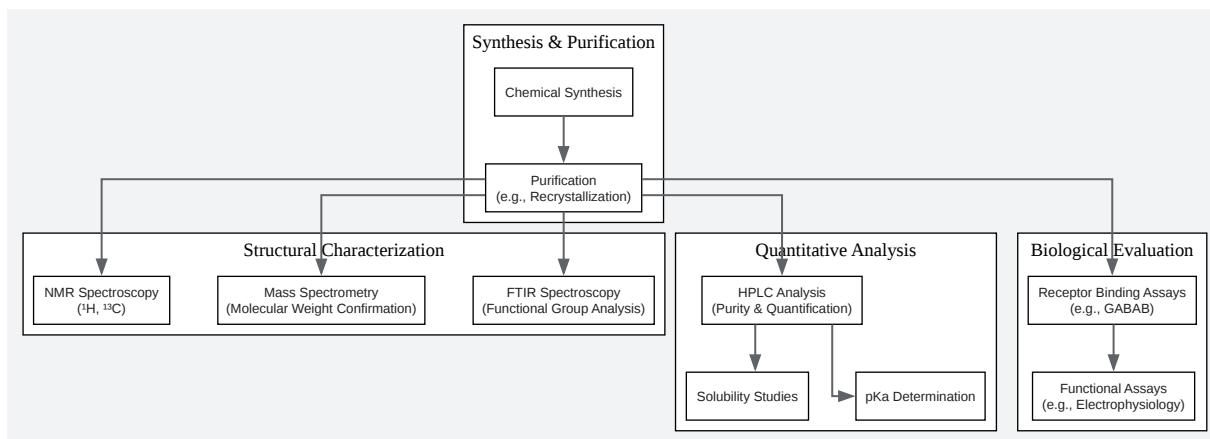
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can be coupled with HPLC (LC-MS) for the analysis of complex mixtures.

General Protocol for Mass Spectrometry:

- Sample Introduction: Introduce the sample into the mass spectrometer, either directly via infusion or as the eluent from an HPLC system.
- Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like amino acids.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- Detection: Detect the separated ions to generate a mass spectrum.
- Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak (e.g., $[M+H]^+$). High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization and analysis of **4-Amino-3-methylbutanoic acid** hydrochloride.



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General Experimental Workflow

This technical guide provides a foundational understanding of **4-Amino-3-methylbutanoic acid** hydrochloride for research and development purposes. Further experimental investigation is encouraged to fully elucidate its properties and potential applications.

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